N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
581076-63-3
VCID:
VC20750329
InChI:
InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)
SMILES:
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N
Molecular Formula:
C20H26N4O
Molecular Weight:
338.4 g/mol
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide
CAS No.: 581076-63-3
Cat. No.: VC20750329
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 581076-63-3 |
---|---|
Molecular Formula | C20H26N4O |
Molecular Weight | 338.4 g/mol |
IUPAC Name | N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
Standard InChI | InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25) |
Standard InChI Key | FXJLDIHKTIMSKR-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume